2-(3,4-dihydro-1H-2-benzopyran-5-yl)acetic acid
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Overview
Description
2-(3,4-dihydro-1H-2-benzopyran-5-yl)acetic acid is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are commonly found in various natural products. This compound is characterized by a benzopyran ring fused with an acetic acid moiety, making it a valuable molecule in both synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-1H-2-benzopyran-5-yl)acetic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the condensation of phenolic compounds with acetic acid derivatives in the presence of a catalyst. For instance, the reaction of 3,4-dihydro-2H-pyran with acetic anhydride in the presence of a Lewis acid catalyst can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydro-1H-2-benzopyran-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of benzopyran-5-carboxylic acid.
Reduction: Formation of 2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethanol.
Substitution: Formation of halogenated or alkylated benzopyran derivatives.
Scientific Research Applications
2-(3,4-dihydro-1H-2-benzopyran-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various benzopyran derivatives.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-1H-2-benzopyran-5-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1-benzopyran: A structurally similar compound with a benzopyran ring but lacking the acetic acid moiety.
7-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one: Another benzopyran derivative with a hydroxyl group and a lactone ring.
Uniqueness
2-(3,4-dihydro-1H-2-benzopyran-5-yl)acetic acid is unique due to the presence of the acetic acid moiety, which imparts additional reactivity and potential biological activity. This functional group allows for further derivatization and enhances the compound’s solubility and bioavailability compared to its analogs .
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isochromen-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)6-8-2-1-3-9-7-14-5-4-10(8)9/h1-3H,4-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEBFUWRHOUXNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=CC=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261870-74-9 |
Source
|
Record name | 2-(3,4-dihydro-1H-2-benzopyran-5-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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